Allyloxyperfluorobenzene
Overview
Description
Allyloxyperfluorobenzene (APF) is an organic compound that is used in a variety of applications including synthesis, scientific research, and laboratory experiments. It is a hydrocarbon-based compound that is composed of fluorine, hydrogen, and carbon atoms. It is a colorless liquid at room temperature and has a melting point of -20°C. APF is used as a reagent due to its high reactivity and low volatility. It is also used in the synthesis of other organic compounds, including polymers and pharmaceuticals.
Scientific Research Applications
Synthesis of Unsymmetrical Alkyl Acetals
Allyl pentafluorophenyl ether can be used in the synthesis of unsymmetrical alkyl acetals. This process involves the addition of primary alcohols to allyl ethers, which is mediated by ruthenium complexes . This method has been extended to include long-chain and/or functionalized substrates .
Production of Functional Polymers
Allyl pentafluorophenyl ether can be used in the production of functional polymers. These polymers are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .
Synthesis of (Meth)Acrylates
Allyl pentafluorophenyl ether can be used in the synthesis of (meth)acrylates. These compounds are used to prepare polymers with planned pendant reactive groups .
Preparation of Reactive Polymers
Allyl pentafluorophenyl ether can be used in the preparation of reactive polymers. These polymers are used in various industries and in polymer-based chemistry .
Use in Reductive Applications
Allyl pentafluorophenyl ether can be used in reductive applications across a multitude of functional groups including aldehydes and ketones, imines, amides, nitriles, olefins, ethers, and carboxylic acid derivatives .
Catalyst in Chemical Reactions
Allyl pentafluorophenyl ether can act as a catalyst in various chemical reactions. For example, it can be used in the tris(pentafluorophenyl)borane-silane Frustrated Lewis pair, which has a broad range of reductive applications .
Mechanism of Action
Target of Action
Allyl pentafluorophenyl ether, also known as Allyloxyperfluorobenzene, is a biochemical used in proteomics research
Mode of Action
It’s worth noting that allyl aryl ethers, a category to which this compound belongs, are known to undergo a claisen rearrangement . This is a thermal rearrangement that results in the formation of β-aryl allyl ethers . The Claisen rearrangement involves a concerted mechanism where a C-C bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the C-O bond of the ether breaks .
Result of Action
The claisen rearrangement that it undergoes initially produces a non-aromatic 6-allyl-2,4-cyclohexadienone intermediate, which quickly undergoes a proton shift to reform the aromatic ring in the o-allylphenol product .
Action Environment
It’s worth noting that the compound is stabilized with tbc .
properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-prop-2-enoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O/c1-2-3-15-9-7(13)5(11)4(10)6(12)8(9)14/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRHORGTVILPRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377815 | |
Record name | Allyl pentafluorophenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33104-02-8 | |
Record name | Allyl pentafluorophenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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